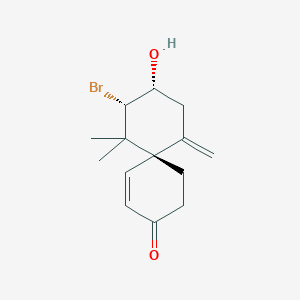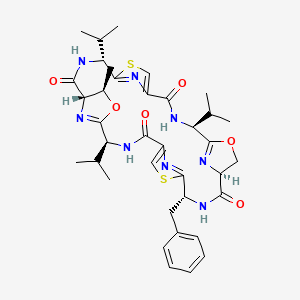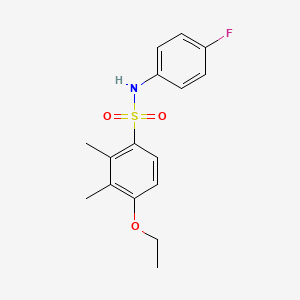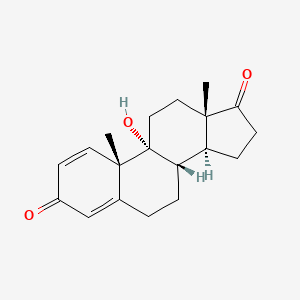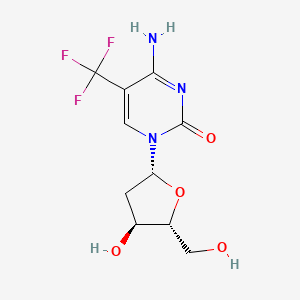
5-Trifluoromethyl-2'-deoxycytidine
説明
5-Trifluoromethyl-2’-deoxycytidine is a remarkable antiviral agent employed in the management of viral infections including hepatitis B and C . It demonstrates extraordinary inhibitory efficacy against viral replication by effectively suppressing viral RNA synthesis .
Molecular Structure Analysis
The molecular formula of 5-Trifluoromethyl-2’-deoxycytidine is C10H12F3N3O4 . It has an average mass of 295.215 Da and a monoisotopic mass of 295.078003 Da . The ChemSpider ID is 111740 .Chemical Reactions Analysis
The only metabolites detected in urine and serum samples were unchanged F3TdR, trifluorothymine, and 5-carboxyuracil . No 14CO2 was produced, a result consistent with studies done with mice, showing that this pyrimidine ring is not degraded in vivo .Physical And Chemical Properties Analysis
5-Trifluoromethyl-2’-deoxycytidine has a density of 1.8±0.1 g/cm3 . Its boiling point is 433.0±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 79.5±6.0 kJ/mol . The flash point is 215.7±31.5 °C .科学的研究の応用
DNA and Target-directed Therapies
F3 methyl-dCyd, when coadministered with tetrahydrouridine (H4 Urd), surpasses the efficacy of 5-trifluorothymidine and 5-trifluoromethyl-2’-deoxycytidine when administered alone . This is demonstrated with adenocarcinoma 755 and Lewis lung carcinoma as solid tumors implanted in mice . The heightened efficacy of F3 methyl-dCyd, when coadministered with low concentrations of H4 Urd, is due to decreased systemic deamination and subsequent systemic catabolism .
Treatment of Human Tumors
The elevated levels of cytidine deaminase in these mouse tumors may result in selective conversion of F3 methyl-dCyd to 5-trifluorothymidine at the tumor site . This suggests an approach to the treatment of human tumors possessing elevated levels of cytidine deaminase such as certain leukemias, bronchogenic carcinoma of the lung, adenocarcinomas of the colon and rectum, astrocytomas, and certain tumors which are refractory to chemotherapy with 1-β- d -arabinofuranosylcytosine .
DNA Methylation Inhibition
5-fluoro-2’-deoxycytidine (FCdR) is a DNA methylation inhibitor, which is currently in phase II clinical trial . It is developed to prevent proliferation of cancer cells .
Activation of DNA Damage Response Pathway
FCdR activates the DNA damage response pathway . Using an inhibitor for ATM and ATR kinases activity, which are required for amplifying the DNA damage repair signal, it is shown that FCdR induced inhibition of HCT116 cells at G2/M is mediated through activation of DNA damage response pathway .
Inhibition of Thymidylate Synthase
Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2’-deoxyuridine-5’-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes .
Treatment of Advanced Solid Tumors
5-fluoro-2’-deoxycytidine (FCdR, FdCyd) is a well-known DNA methylation inhibitor discovered in early 1990’s and is currently under evaluation in clinical trials of breast cancer and other advanced solid tumors .
作用機序
Target of Action
The primary target of 5-Trifluoromethyl-2’-deoxycytidine is thymidylate synthetase , an enzyme that plays a crucial role in DNA synthesis . This compound also targets cytidine deaminase , an enzyme that is often found in elevated levels in certain types of tumors .
Mode of Action
5-Trifluoromethyl-2’-deoxycytidine interacts with its targets by inhibiting their activity. The major mechanism of its antitumor activity is via inhibition by 5-trifluorothymidine-5’-monophosphate of thymidylate synthetase . Furthermore, the elevated levels of cytidine deaminase in certain tumors may result in selective conversion of 5-Trifluoromethyl-2’-deoxycytidine to 5-trifluorothymidine at the tumor site .
Biochemical Pathways
The biochemical pathway primarily affected by 5-Trifluoromethyl-2’-deoxycytidine is the DNA synthesis pathway . By inhibiting thymidylate synthetase, this compound disrupts the normal process of DNA synthesis, thereby exerting its antitumor effects .
Pharmacokinetics
The pharmacokinetics of 5-Trifluoromethyl-2’-deoxycytidine involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that when coadministered with tetrahydrouridine, the systemic deamination and subsequent systemic catabolism of 5-Trifluoromethyl-2’-deoxycytidine by pyrimidine nucleoside phosphorylases is decreased . This results in increased bioavailability of the compound .
Result of Action
The molecular and cellular effects of 5-Trifluoromethyl-2’-deoxycytidine’s action primarily involve the disruption of DNA synthesis. This disruption can lead to cell death, thereby contributing to the compound’s antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Trifluoromethyl-2’-deoxycytidine. For instance, the presence of certain enzymes in the tumor environment, such as elevated levels of cytidine deaminase, can influence the compound’s action . Furthermore, the coadministration of tetrahydrouridine can enhance the efficacy of 5-Trifluoromethyl-2’-deoxycytidine by decreasing its systemic catabolism .
将来の方向性
特性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPCSMIPDACTB-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216605 | |
| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Trifluoromethyl-2'-deoxycytidine | |
CAS RN |
66384-66-5 | |
| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066384665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Trifluoromethyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Trifluoromethyl-2'-deoxycytidine exert its antitumor activity?
A1: 5-Trifluoromethyl-2'-deoxycytidine (F3methyl-dCyd) itself is a prodrug. Its primary mechanism of action involves its conversion to 5-trifluorothymidine (F3T) within the body. [] This conversion is particularly efficient in tumor cells with elevated cytidine deaminase levels, which catalyze the deamination of F3methyl-dCyd into F3T. [] F3T then acts as an antimetabolite, ultimately inhibiting thymidylate synthetase, a critical enzyme for DNA synthesis. [] This inhibition disrupts DNA replication and consequently impedes tumor cell growth and proliferation.
Q2: What is the significance of co-administering tetrahydrouridine (H4Urd) with F3methyl-dCyd?
A2: Co-administration of H4Urd with F3methyl-dCyd significantly enhances the latter's efficacy as an antitumor agent. [] H4Urd acts as a potent inhibitor of cytidine deaminase in the bloodstream. By inhibiting systemic deamination of F3methyl-dCyd, H4Urd allows for greater concentrations of the prodrug to reach the tumor site, where it can be effectively converted to the active F3T by the tumor's own elevated cytidine deaminase levels. [] This targeted approach helps to maximize antitumor activity while potentially minimizing off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



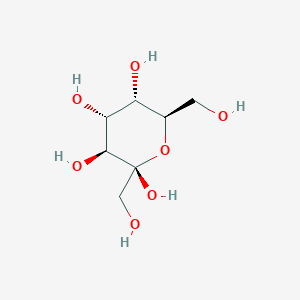

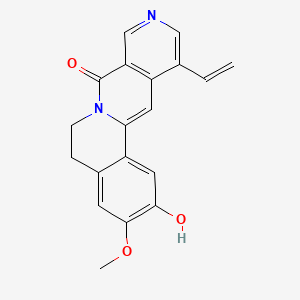
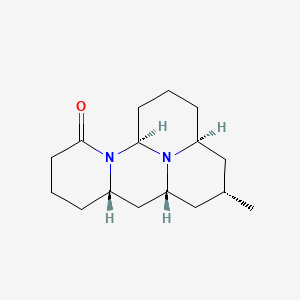
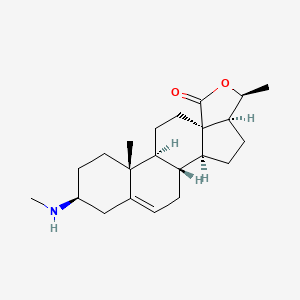

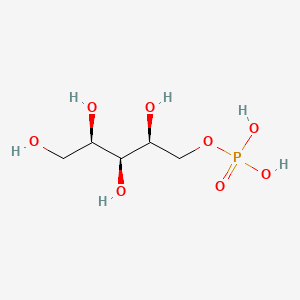
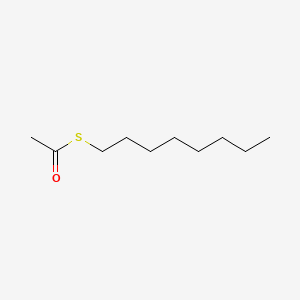
![3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)
